Pipendoxifene hydrochloride

Estrogen Receptor SERM Binding Affinity

Pipendoxifene hydrochloride (developmental code ERA-923) is a nonsteroidal 2-phenylindole selective estrogen receptor modulator (SERM). It acts as an estrogen antagonist in breast tissue by potently inhibiting estradiol binding to estrogen receptor alpha (ERα), thereby suppressing ERα-mediated gene expression and estrogen-dependent tumor growth.

Molecular Formula C29H33ClN2O3
Molecular Weight 493.0 g/mol
Cat. No. B1663502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipendoxifene hydrochloride
Molecular FormulaC29H33ClN2O3
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
InChIInChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H
InChIKeyFIKCMRKZNTXMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipendoxifene Hydrochloride for Advanced Breast Cancer Research: SERM Procurement with Quantifiable Tamoxifen Resistance Advantages


Pipendoxifene hydrochloride (developmental code ERA-923) is a nonsteroidal 2-phenylindole selective estrogen receptor modulator (SERM) [1]. It acts as an estrogen antagonist in breast tissue by potently inhibiting estradiol binding to estrogen receptor alpha (ERα), thereby suppressing ERα-mediated gene expression and estrogen-dependent tumor growth [1]. This compound was advanced to Phase II clinical trials for tamoxifen-refractory metastatic breast cancer before development was discontinued [2]. Its documented preclinical differentiation—specifically, retained potency against tamoxifen-resistant models and absence of uterotrophic activity—positions it as a specialized research tool for investigators focused on overcoming SERM resistance mechanisms.

Tamoxifen Resistance Supports tamoxifen-resistant ER+ breast cancer research
Tissue Selectivity Differentiated uterine endpoint profile for tissue-selectivity studies
ERα Binding Reported ERα affinity context for receptor occupancy research

Procurement Risk of Generic Substitution for Pipendoxifene Hydrochloride in SERM Research


Generic substitution with other SERMs is scientifically invalid for protocols requiring Pipendoxifene hydrochloride due to profound mechanistic divergences. In direct preclinical comparisons, raloxifene, a closely related benzothiophene SERM, was found to be inactive in an MCF-7 xenograft model where Pipendoxifene demonstrated significant tumor growth inhibition [1]. Furthermore, unlike tamoxifen and raloxifene, Pipendoxifene does not stimulate uterine weight gain in rodent models [1]. Most critically, MCF-7 breast cancer variants harboring inherent tamoxifen resistance (10-fold) or extreme 4-OH tamoxifen resistance (>1000-fold) retain complete sensitivity to Pipendoxifene, a property not shared by standard-of-care comparators [1]. These non-interchangeable pharmacological distinctions mandate precise procurement of this specific 2-phenylindole analog for targeted investigations of resistance and tissue selectivity.

Raloxifene was inactive in MCF-7 xenograft where Pipendoxifene showed response; direct substitution may not reproduce outcomes.
Tamoxifen and raloxifene stimulate uterine weight, Pipendoxifene does not; tissue-selectivity profiles differ markedly.
Tamoxifen-resistant MCF-7 variants (10- to >1000-fold resistance) retain sensitivity only to Pipendoxifene; other SERMs may not overcome resistance.

Pipendoxifene Hydrochloride Procurement Guide: Quantitative Comparative Data vs. Tamoxifen, Raloxifene, and Bazedoxifene


ERα Binding Affinity of Pipendoxifene Hydrochloride Compared to SERM Peers

In a standardized ERα competitive binding assay, Pipendoxifene (ERA-923) inhibits [3H]-estradiol binding with an IC50 of 14 nM [1]. This places its affinity in a distinct bracket relative to structural and therapeutic analogs. It is approximately 1.9-fold more potent than the clinically approved 2-phenylindole SERM bazedoxifene (IC50 = 26 nM) [2] and >13-fold more potent than tamoxifen (IC50 = 189 nM) [3].

ERα Binding Affinity
Reported
IC50 14 nM
13.5-fold vs tamoxifen (189 nM)
Supports ERα occupancy comparison at lower concentrations
Radioligand displacement assay
Estrogen Receptor SERM Binding Affinity

Antiproliferative Efficacy of Pipendoxifene Hydrochloride in ER+ MCF-7 Breast Cancer Cells

Pipendoxifene (ERA-923) exhibits potent, cytostatic inhibition of estrogen-stimulated growth in ERα-positive human MCF-7 breast carcinoma cells with an IC50 of 0.2 nM [1]. This cellular potency is comparable to that of bazedoxifene, which demonstrates an IC50 of 0.19 nM in the identical assay model [2].

MCF-7 Proliferation IC50
Reported
IC50 0.2 nM
Comparable to bazedoxifene (0.19 nM)
Reports comparable antiproliferative response in MCF-7 model
Estradiol-stimulated MCF-7 assay
Breast Cancer MCF-7 Antiproliferative

Pipendoxifene Hydrochloride Retains Full Potency in Tamoxifen- and 4-OH Tamoxifen-Resistant MCF-7 Variants

A critical limitation of first-line SERMs is the development of therapeutic resistance. In a direct preclinical comparison, an MCF-7 breast cancer variant exhibiting inherent resistance to tamoxifen (10-fold decrease in sensitivity) and extreme resistance to the active metabolite 4-OH tamoxifen (>1000-fold decrease) retained complete sensitivity to Pipendoxifene (ERA-923) [1]. This is in contrast to raloxifene, which was shown to be inactive in MCF-7 xenograft tumor growth inhibition in the same study [1].

Tamoxifen-Resistant MCF-7
Head-to-head
Full sensitivity retained
>1000-fold resistance to 4-OH tamoxifen; raloxifene inactive
Supports tamoxifen-resistance model research
MCF-7 variant with inherent resistance
Tamoxifen Resistance SERM Breast Cancer

Absence of Uterotrophic Activity in Pipendoxifene Hydrochloride: A Differentiating Safety Profile

SERMs exhibit tissue-specific agonist or antagonist activity. A key preclinical differentiation is that Pipendoxifene (ERA-923) is devoid of uterotrophic activity in immature rats and ovariectomized mice, meaning it does not stimulate uterine weight gain [1]. In stark contrast, tamoxifen, droloxifene, and raloxifene all demonstrated uterotrophic effects in these same in vivo models [1]. Consistent with this, tamoxifen—but not ERA-923—stimulated the growth of EnCa-101 endometrial tumors in vivo [1].

Uterine Weight Effect
Head-to-head
No uterine weight increase
Tamoxifen, raloxifene, droloxifene increased weight
Supports tissue-selectivity research; uterine endpoints differ
Immature rat and ovariectomized mouse models
Uterine Safety SERM Tissue Selectivity

Synergistic Tumor Growth Inhibition of Pipendoxifene Hydrochloride with mTOR Inhibitor Temsirolimus

In preclinical combination studies, Pipendoxifene (ERA-923) combined with the mTOR inhibitor temsirolimus demonstrated synergistic growth inhibition of MCF-7 breast cancer cells in vitro [1]. In vivo, the combination of ERA-923 and temsirolimus at specific doses and schedules resulted in complete inhibition of tumor growth in a xenograft model, whereas treatment with either individual agent alone achieved only partial tumor growth suppression [1].

mTOR Inhibitor Synergy
Reported
Complete tumor growth inhibition
Combination vs partial monotherapy
Supports combination response studies with mTOR inhibitors
MCF-7 xenograft model
Combination Therapy mTOR Synergy

Procurement-Critical Applications for Pipendoxifene Hydrochloride in Drug Discovery and Breast Cancer Research


Investigating Acquired Tamoxifen Resistance in ER+ Breast Cancer Models

The primary procurement use-case for Pipendoxifene hydrochloride is as a positive control or tool compound in tamoxifen-resistant ER+ breast cancer studies. Given its proven ability to retain complete sensitivity in MCF-7 variants with inherent tamoxifen (10-fold) and 4-OH tamoxifen (>1000-fold) resistance [1], this compound is non-substitutable. Researchers seeking to validate novel SERMs or combination therapies in resistant cell lines require Pipendoxifene to benchmark efficacy where tamoxifen and raloxifene fail.

Comparative Tissue Selectivity and Uterine Safety Pharmacology Studies

Pipendoxifene is an essential reagent for academic and industrial labs conducting comparative SERM pharmacology. Its unique profile of being devoid of uterotrophic activity in rodent models—unlike tamoxifen, droloxifene, and raloxifene [1]—makes it a critical comparator. Studies aimed at dissecting the molecular determinants of endometrial safety or developing next-generation SERMs with improved gynecological profiles must include Pipendoxifene to quantify desirable tissue-selective antagonism.

Synergistic Combination Regimens with mTOR Inhibitors

For cancer researchers exploring vertical pathway inhibition, Pipendoxifene provides a validated SERM partner for combination with mTOR inhibitors. The documented in vivo synergy with temsirolimus leading to complete tumor stasis [2] makes this compound a standard reference point for benchmarking novel SERM + mTOR inhibitor combinations. Its procurement is scientifically grounded for any preclinical program aiming to replicate or build upon this established synergistic interaction.

Structure-Activity Relationship (SAR) Studies on 2-Phenylindole Scaffolds

Medicinal chemists optimizing 2-phenylindole SERMs require Pipendoxifene as a key reference ligand. Its well-characterized ERα binding affinity (IC50 = 14 nM) and potent antiproliferative activity (MCF-7 IC50 = 0.2 nM) [1] provide a critical benchmark. This allows for precise comparison when evaluating novel derivatives designed to improve upon the potency, resistance profile, or tissue selectivity of the 2-phenylindole chemotype.

Application
Selection Property
Validation Focus
Tamoxifen-resistant ER+ breast cancer research
Sensitivity in tamoxifen-resistant MCF-7 variants
Response comparison in MCF-7 resistant models
Tissue-selectivity profiling
Uterine endpoint profile distinct from tamoxifen/raloxifene
Uterine weight and endometrial tumor model endpoints
SERM-mTOR combination studies
Reported synergistic growth inhibition with temsirolimus
Combination response endpoints in MCF-7 xenograft
2-Phenylindole SAR studies
Reported ERα binding and antiproliferative profiles
Comparative IC50 and MCF-7 proliferation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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